2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-(1-benzofuran-2-carbonylamino)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c18-15(24)16-20-22-23(21-16)12-7-5-11(6-8-12)19-17(25)14-9-10-3-1-2-4-13(10)26-14/h1-9H,(H2,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRARNWCGKAKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from benzofuran-2-carboxylic acid. The key steps include:
Amidation: Benzofuran-2-carboxylic acid is converted to its corresponding amide using reagents like thionyl chloride and ammonia.
Nitration and Reduction: The amide is nitrated to introduce a nitro group, which is subsequently reduced to an amine.
Tetrazole Formation: The amine undergoes cyclization with sodium azide and triethyl orthoformate to form the tetrazole ring.
Coupling Reaction: The tetrazole derivative is then coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate.
Reduction: The nitro group introduced during synthesis can be reduced using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and tetrazole rings contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Research Tools and Methodologies
- Docking and Dynamics : The methods described in (e.g., PLpro docking) could be applied to predict the target compound’s interactions.
Biological Activity
The compound 2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic molecule belonging to the class of tetrazole derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and receptor interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions through interaction with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.
Structure-Activity Relationships (SAR)
The structure of this compound allows for various substitutions that can significantly affect its biological activity. The presence of the benzofuran moiety is crucial for enhancing the compound's affinity for biological targets. Comparative analyses with similar compounds can provide insights into how structural variations influence biological efficacy.
| Compound Name | Biological Activity |
|---|---|
| This compound | High enzyme inhibition and receptor binding affinity |
| N-benzyl-2-(4-chlorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide | Moderate enzyme inhibition |
| N-benzyl-2-(4-bromophenyl)-N-phenyl-2H-tetrazole-5-carboxamide | High receptor binding affinity |
The table above illustrates how variations in substituents can affect the biological activity of tetrazole derivatives.
Biological Activity Data
Research findings indicate that this compound exhibits significant biological activities, including:
-
Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 and MCF7 cells.
- Case Study : A study demonstrated that at concentrations of 10 µM, the compound induced apoptosis in HepG2 cells, as evidenced by increased annexin V staining and caspase activation.
-
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against bacterial strains such as E. coli and Pseudomonas aeruginosa.
- Case Study : The minimum inhibitory concentration (MIC) was found to be 8 µg/mL against E. coli, indicating potent antibacterial properties.
-
Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from amyloid-beta (Aβ) induced cytotoxicity.
- Case Study : In experiments using mouse hippocampal HT22 cells, treatment with the compound resulted in a significant reduction in Aβ-induced cytotoxicity, highlighting its potential as a neuroprotective agent.
Research Findings
Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its biological effects. Molecular docking studies have been employed to predict binding affinities and orientations at target sites, supporting the observed biological activities.
- Molecular Docking Studies : These studies indicate that the benzofuran moiety plays a critical role in enhancing binding interactions with target enzymes.
- In Vivo Studies : Ongoing research is exploring the pharmacokinetics and bioavailability of this compound in animal models to further validate its therapeutic potential.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(4-(benzofuran-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Benzofuran-2-carboxylic acid activation via coupling agents (e.g., EDCI or DCC) to form an active ester.
Amide bond formation with 4-aminophenyltetrazole derivatives, using nucleophilic substitution under inert conditions.
Tetrazole ring stabilization with azide precursors, requiring careful temperature control to avoid explosive intermediates.
Key intermediates include benzofuran-2-carbonyl chloride and 4-azidophenylamine derivatives. Reaction progress should be monitored via TLC or HPLC .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm benzofuran and tetrazole ring connectivity. Aromatic protons in benzofuran appear as doublets (δ 7.2–8.1 ppm), while tetrazole carbons resonate at ~150–155 ppm .
- X-ray Crystallography : For unambiguous confirmation, employ SHELXL (via SHELX suite) for refinement. Optimize crystal growth using vapor diffusion with DMSO/water mixtures. Evidence of disordered solvent molecules may require TWINABS for data correction .
Advanced: How can low crystallinity issues during X-ray analysis be resolved?
Methodological Answer:
Low crystallinity often arises from flexible tetrazole moieties or solvent inclusion. Mitigation strategies:
- Crystal Engineering : Use co-crystallization agents (e.g., 1,4-dioxane) to stabilize lattice interactions.
- Data Handling : Apply SHELXL’s PART and SIMU instructions to model disorder. High-resolution data (≤0.8 Å) improves electron density maps.
- Temperature : Collect data at 100 K to reduce thermal motion artifacts .
Advanced: How to address contradictory biological activity data across assays?
Methodological Answer:
Contradictions may stem from assay-specific conditions (e.g., pH, solvent effects):
Orthogonal Assays : Compare enzyme inhibition (e.g., COX-1/2) with cell-based viability assays (MTT).
Solubility Checks : Use HPLC to verify compound integrity in buffer vs. DMSO. Aggregation can falsely suppress activity.
Metabolite Screening : LC-MS to identify degradation products that may interfere with results.
Reference benzofuran derivatives in and , which show context-dependent antimicrobial vs. anticancer activity .
Advanced: What strategies optimize reaction yields when competing side reactions occur?
Methodological Answer:
- Kinetic Control : Lower reaction temperatures (0–5°C) favor amide bond formation over tetrazole decomposition.
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate coupling while suppressing azide cyclization byproducts.
- Purification : Employ gradient flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC with C18 columns to isolate the target compound from regioisomers .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Moisture Sensitivity : Tetrazole rings hydrolyze in aqueous acidic/basic conditions. Store under argon at −20°C with desiccants.
- Light Sensitivity : Benzofuran moieties degrade under UV; use amber vials for solutions.
- Analytical Confirmation : Periodically validate stability via -NMR and FTIR (loss of tetrazole C=N stretch at ~1650 cm indicates degradation) .
Advanced: How to design SAR studies targeting the tetrazole-benzofuran scaffold?
Methodological Answer:
Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) at benzofuran C-5 to enhance electrophilicity.
Bioisosteric Replacement : Substitute tetrazole with carboxylate or sulfonamide groups to compare binding affinity.
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical H-bond donors (tetrazole NH) and π-π stacking (benzofuran) interactions .
Basic: What analytical methods ensure purity ≥95% for in vitro studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
